7-Methoxy-3H-phenoxazin-3-one

Übersicht

Beschreibung

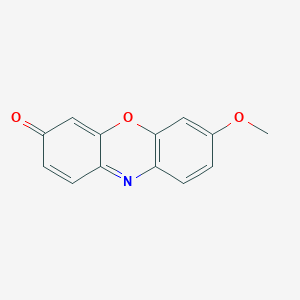

7-Methoxy-3H-phenoxazin-3-one (CAS 5725-89-3), also known as Methoxyresorufin or Resorufin methyl ether, is a heterocyclic compound with a phenoxazine core substituted by a methoxy group at the 7-position. Its molecular formula is C₁₃H₉NO₃, and it has a molecular weight of 200.255 g/mol . This compound is structurally derived from resorufin (7-hydroxy-3H-phenoxazin-3-one), where the hydroxyl group is replaced by a methoxy moiety.

Methoxyresorufin is widely used in biochemical assays, particularly as a fluorogenic substrate for enzymes like cytochrome P450 (CYP) isoforms and nitroreductases. Its methoxy group enhances stability compared to resorufin, making it suitable for applications requiring prolonged incubation or specific detection of enzymatic activity .

Vorbereitungsmethoden

Electrochemical Synthesis Using TEMPO-Mediated Oxidation

Electrochemical methods have emerged as sustainable and efficient routes for synthesizing phenoxazine derivatives. A notable procedure for AMPO involves the use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a redox mediator in an undivided electrochemical cell .

Reaction Setup and Conditions

The synthesis employs 7-methoxy-substituted precursors electrolyzed in dimethylformamide (DMF) with tetrabutylammonium tetrafluoroborate (nBu4NBF4) as a supporting electrolyte. A constant current of 10 mA is applied using a reticulated vitreous carbon (RVC) anode and platinum cathode at room temperature. The reaction progresses until substrate consumption is confirmed by thin-layer chromatography (TLC).

Workup and Characterization

Post-electrolysis, the crude product is extracted with ethyl acetate, purified via silica gel chromatography, and analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

-

¹H NMR (500 MHz, DMSO) : δ 7.65 (d, J = 9.0 Hz), 7.58 (d, J = 8.0 Hz), 7.56 (d, J = 8.0 Hz), 6.97 (s), 6.36 (s), 6.33 (s), 3.86 (s, OCH3) .

Table 1: Electrochemical Synthesis Parameters and Outcomes

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Mediator | TEMPO (10 mol%) |

| Supporting Electrolyte | nBu4NBF₄ (1.0 equiv) |

| Current Density | 10 mA |

| Yield | 53% |

| Purity (HPLC) | >95% |

This method offers scalability, with gram-scale reactions achieving comparable yields . However, the moderate yield underscores the need for further optimization of electron transfer efficiency.

Condensation Reaction Methods

Classical condensation pathways remain pivotal for AMPO synthesis, particularly in studies exploring its allelopathic properties. Macías et al. developed a protocol involving the cyclization of 2-amino-4-methoxyphenol derivatives under oxidative conditions .

Oxidative Cyclization Mechanism

The reaction proceeds via the formation of a quinone intermediate, followed by nucleophilic attack of the amine group on the methoxy-substituted benzene ring. Atmospheric oxygen or mild oxidizing agents (e.g., MnO₂) facilitate dehydrogenation to yield the phenoxazinone core.

Degradation of Benzoxazinoid Precursors

AMPO naturally arises from the degradation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), a defense metabolite in cereals . Although primarily a biotic process, this pathway can be replicated in vitro for small-scale AMPO production.

Hydrolytic Degradation Pathway

DIMBOA undergoes hydrolysis in aqueous soil solutions, yielding 2-amino-7-methoxy-3H-phenoxazin-3-one through a series of tautomerization and oxidation steps . The reaction is pH-dependent, with maximal degradation occurring at pH 6.0–7.0.

Table 2: Degradation Conditions and AMPO Formation

| Condition | Value |

|---|---|

| pH | 6.5 |

| Temperature | 25°C |

| Time | 72 hours |

| AMPO Yield | ~30% (soil extract) |

This method is less efficient than laboratory syntheses but provides insights into AMPO’s environmental persistence and bioactivity .

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

-

Electrochemical Synthesis : Superior atom economy and scalability (gram-scale demonstrated) but requires specialized equipment .

-

Condensation Routes : Accessible to standard labs but lower yields and longer reaction times .

-

Degradation Pathways : Environmentally relevant but impractical for targeted synthesis .

Analyse Chemischer Reaktionen

Methoxyresorufin unterliegt einer enzymatischen O-Demethylierung durch CYP1A1/2, was zur Freisetzung von Resorufin führt. Die Fluoreszenz von Resorufin kann quantifiziert werden, um die CYP1A1/2-Aktivität zu beurteilen . Zu den gängigen Reagenzien und Bedingungen für diese Reaktion gehören die Verwendung von Lebermikrosomen, NADPH (Cofaktor) und spezifischen Enzymisoformen.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Fluorescent Dye

7-Methoxy-3H-phenoxazin-3-one is extensively utilized as a fluorescent dye in chemical assays and experiments. Its ability to absorb light at specific wavelengths and emit light at different wavelengths makes it suitable for fluorescence microscopy and other imaging techniques. This property is particularly valuable in studying molecular interactions and cellular processes.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various aminophenoxazinone derivatives, which have been evaluated for their phytotoxicity and potential applications in agriculture . This includes the synthesis of derivatives that exhibit selective activity against certain plant species, showcasing its utility in agrochemical formulations.

Biological Applications

Histone Deacetylase Inhibition

Research indicates that this compound acts as a histone deacetylase (HDAC) inhibitor, which is significant for cancer therapy. HDAC inhibitors play a crucial role in modifying chromatin structure and regulating gene expression, making them potential agents for treating various cancers . In vitro studies have demonstrated that this compound can inhibit HDAC activity in tumor cells while exhibiting low toxicity towards non-malignant cells .

Allelopathic Effects

This compound also exhibits allelopathic properties, influencing the growth of neighboring plants by interfering with their molecular and cellular processes. This characteristic is particularly relevant in understanding plant competition and developing natural herbicides .

Medical Applications

Diagnostic Imaging

In medical research, this compound is explored for its potential use in diagnostic imaging. Its fluorescent properties allow it to serve as a marker in various medical tests, facilitating the visualization of biological samples.

Anti-inflammatory Properties

Studies suggest that phenoxazinones may possess anti-inflammatory effects alongside their anticancer activities. This dual functionality could lead to the development of new therapeutic strategies for treating inflammatory diseases .

Agricultural Applications

Phytotoxicity Studies

Recent evaluations of aminophenoxazinone derivatives have shown promising results regarding their phytotoxicity on agricultural weeds and crops. These studies are crucial for developing eco-friendly herbicides that can manage weed populations without harming desirable crops .

Summary Table of Applications

Case Study 1: HDAC Inhibition

A study investigated the effects of this compound on hepatoma cell lines (HepG2). The results indicated a concentration-dependent inhibition of HDAC activity, leading to increased acetylation of histones associated with tumor suppression . The compound demonstrated significant cytotoxic effects on cancer cells while maintaining low toxicity on primary human hepatocytes.

Case Study 2: Allelopathic Effects

Research focusing on the allelopathic potential of phenoxazinones revealed that this compound could effectively reduce the competitiveness of neighboring plants by altering their growth patterns through biochemical pathways . This finding supports its potential application as a natural herbicide.

Wirkmechanismus

Upon entering cells, Methoxyresorufin is metabolized by CYP1A1/2. The resulting resorufin can interact with cellular targets, affecting various pathways. the exact molecular targets and downstream effects may vary depending on the specific context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues of 7-Methoxy-3H-phenoxazin-3-one

The biological and chemical properties of phenoxazinones are highly dependent on substituents at the 7-position. Below is a comparative analysis of key analogues:

Table 1: Comparative Properties of 7-Substituted Phenoxazinones

Detailed Analysis

7-Ethoxy-3H-phenoxazin-3-one

- Structural Difference : Ethoxy group (-OC₂H₅) instead of methoxy.

- Impact on Properties : Increased lipophilicity compared to methoxy, enhancing membrane permeability in cell-based assays. Ethoxyresorufin is a standard substrate for CYP1A enzymes, with its dealkylation yielding resorufin, detectable via fluorescence .

- Applications : Used to study hepatic CYP1A1/1A2 induction in toxicology .

7-Hydroxy-3H-phenoxazin-3-one (Resorufin)

- Structural Difference : Hydroxyl group (-OH) at the 7-position.

- Impact on Properties : Higher reactivity and susceptibility to oxidation. Serves as the fluorescent product in enzymatic assays (e.g., nitroreductase detection). Methoxy- and ethoxy-resorufin derivatives act as prodrugs, releasing resorufin upon enzymatic cleavage .

- Applications : Direct fluorescence detection in viability assays (e.g., CellTiter-Blue®) .

7-Acetoxy-3H-phenoxazin-3-one

- Structural Difference : Acetoxy group (-OCOCH₃).

- Impact on Properties : Requires esterase-mediated hydrolysis to release resorufin. The acetyl group improves stability in aqueous solutions compared to resorufin.

- Applications : Prodrug for targeted release in esterase-rich environments (e.g., tumor tissues) .

Comparison with Non-Phenoxazinone Analogues

2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one

- Structural Difference: Benzoxazinone core instead of phenoxazinone.

- Impact on Properties : Reduced fluorescence due to altered conjugation. Primarily studied as a plant metabolite with allelopathic effects.

- Applications : Biomarker in plant stress responses .

8-Chloro-7-isopropoxy-3H-phenothiazin-3-one

- Structural Difference: Phenothiazinone core with chloro and isopropoxy substituents.

- Impact on Properties : Chlorine atom enhances electron-withdrawing effects, altering redox properties. Used in pharmaceutical intermediates but lacks fluorescence applications .

Biologische Aktivität

7-Methoxy-3H-phenoxazin-3-one, also known as 2-amino-7-methoxy-3H-phenoxazin-3-one, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, focusing on its potential as an antimicrobial and anticancer agent, along with its mechanisms of action and relevant research findings.

This compound belongs to the phenoxazinone class of compounds, characterized by a phenolic structure that can influence various biological activities. Its chemical structure allows it to interact with multiple biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines:

-

Cytotoxicity : The compound demonstrates cytotoxic effects against several cancer types, including gastric and colon cancers. For instance, studies show that it can induce apoptosis in cancer cells by altering the intracellular pH and disrupting mitochondrial function. The half maximal inhibitory concentration (IC50) values for different cancer cell lines have been reported as follows:

These values indicate potent activity at relatively low concentrations .

Cell Line IC50 (µM) MKN45 (Gastric) 6–12 HT-29 (Colon) 16.7 LoVo-1 (Colon) 20.03

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- pH Modulation : It has been shown to significantly decrease the intracellular pH of cancer cells, which is linked to the induction of apoptotic pathways .

- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that promote apoptosis .

- Mitochondrial Dysfunction : Treatment with this compound causes depolarization of mitochondria, activating caspases and triggering apoptotic events .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that it possesses activity against various bacterial strains, suggesting its utility in treating infections .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Gastric Cancer Model : In a study involving human gastric cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls .

- Colon Cancer Model : Another study demonstrated that administration of this compound led to reduced tumor growth in mouse models of colon cancer, correlating with improved metabolic profiles and reduced adipose tissue mass .

Q & A

Q. What are the established synthetic pathways for 7-Methoxy-3H-phenoxazin-3-one, and how do reaction conditions influence yield and purity?

Basic Question

The compound is synthesized via oxidative condensation of phenolic precursors, typically using oxidizing agents like ammonium persulfate or iodine. For example, derivatives of 2-amino-3H-phenoxazin-3-one are synthesized by reacting substituted phenols under controlled pH and temperature . Reaction monitoring via thin-layer chromatography (TLC) on silica plates (e.g., Merck-Kiesegel 60 F254) is critical to track progress and optimize termination points . Yield and purity depend on solvent choice (e.g., ethanol for crystallization) and purification methods like column chromatography with solvents supplied by VWR International .

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?

Basic Question

- Spectroscopy : Use UV-Vis to confirm the phenoxazinone core via absorbance peaks near 500–600 nm, characteristic of conjugated systems. NMR (¹H/¹³C) identifies methoxy (-OCH₃) and ketone (C=O) groups, with chemical shifts around δ 3.8–4.0 (singlet for -OCH₃) and δ 160–180 ppm (C=O), respectively .

- Chromatography : Reverse-phase HPLC with C18 columns and methanol/water gradients resolves impurities. TLC with ethyl acetate/hexane (1:1) provides rapid purity checks .

Q. What strategies address contradictory data in the synthesis and bioactivity of this compound analogs?

Advanced Question

Contradictions often arise from variations in substituent positioning or reaction conditions. For instance:

- Synthetic discrepancies : Differing yields in oxidative condensations may stem from pH sensitivity (e.g., acidic vs. neutral conditions altering reaction pathways) .

- Bioactivity conflicts : Phytotoxicity variations in analogs (e.g., 2-amino vs. 7-methoxy derivatives) require comparative assays under standardized protocols (e.g., Arabidopsis root inhibition assays) . Cross-validate results using orthogonal methods, such as LC-MS for metabolite profiling .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Advanced Question

The compound’s stability is influenced by light, temperature, and humidity. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the phenoxazinone core . Degradation products (e.g., demethylated analogs) can be identified via LC-MS. Pre-experiment stability tests (e.g., 24-hour exposure to lab conditions) are recommended to establish handling protocols .

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

Advanced Question

SAR studies should align with electronic and steric theories:

- Electronic effects : Methoxy groups alter electron density, modulating redox potential and interactions with biological targets (e.g., cytochrome P450 enzymes). Computational models (DFT) predict charge distribution and reactive sites .

- Steric effects : Compare analogs like 1-Methoxy-8-hydroxymethyl-3H-phenoxazin-3-one (M-253) to assess bulkiness impacts on binding affinity . Pair experimental data with molecular docking to validate hypotheses .

Q. What methodological considerations are critical for evaluating the phytotoxic potential of this compound?

Advanced Question

- Experimental design : Use factorial designs to test concentration gradients (e.g., 1–100 µM) and exposure durations (24–72 hours) on model plants (e.g., Lepidium sativum) .

- Endpoint selection : Measure root elongation inhibition, chlorophyll content, and ROS production. Include positive controls (e.g., resorufin) and negative controls (solvent-only) .

- Data normalization : Express results relative to control groups to account for batch-to-batch variability .

Q. How can researchers integrate this compound into broader studies on heterocyclic compound mechanisms?

Advanced Question

Link to frameworks for redox-active heterocycles:

- Electron transfer studies : Use cyclic voltammetry to quantify redox potentials, correlating with biological activity (e.g., pro-oxidant effects in cancer cells) .

- Comparative analysis : Benchmark against structurally related compounds (e.g., Michigazone or Orcein) to identify shared mechanistic pathways . Theoretical models should align with experimental data to refine reaction mechanisms .

Eigenschaften

IUPAC Name |

7-methoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYYMGDYROYBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205859 | |

| Record name | 7-Methoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5725-89-3 | |

| Record name | 7-Methoxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.